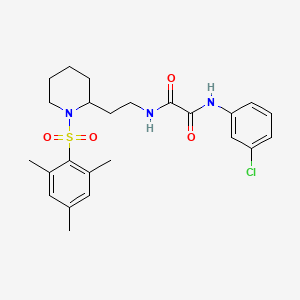
N1-(3-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30ClN3O4S and its molecular weight is 492.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N’-(3-chlorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide, is a member of the methylphenidate analogues . Methylphenidate and its analogues are primarily known to target the dopamine transporter (DAT) and the norepinephrine transporter (NET), inhibiting the reuptake of dopamine and norepinephrine into presynaptic neurons . This increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .
Mode of Action
The compound binds to the DAT and NET, blocking the transporters’ ability to clear dopamine and norepinephrine from the synaptic cleft . This results in an increased concentration of these neurotransmitters, which can lead to heightened alertness, increased focus, and other effects commonly associated with stimulant medications .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, the compound increases the duration and intensity of signaling in these pathways . This can lead to changes in various physiological processes, including attention, response to stress, and reward processing .
Pharmacokinetics
Methylphenidate analogues are generally known to have good bioavailability . They are typically absorbed rapidly after oral administration, and they can cross the blood-brain barrier to exert their effects in the central nervous system . The compound’s ADME properties would need to be studied in more detail to provide a comprehensive understanding.
Result of Action
The result of the compound’s action is an increase in dopaminergic and noradrenergic signaling . This can lead to a range of effects, depending on the specific context and the individual’s physiological state . For example, in individuals with attention deficit hyperactivity disorder (ADHD), this could result in improved focus and decreased impulsivity .
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c1-16-13-17(2)22(18(3)14-16)33(31,32)28-12-5-4-9-21(28)10-11-26-23(29)24(30)27-20-8-6-7-19(25)15-20/h6-8,13-15,21H,4-5,9-12H2,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWBLHIPHTZQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














